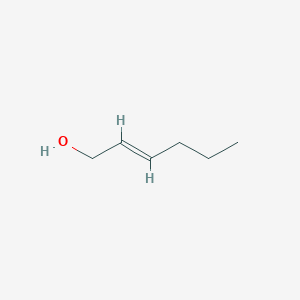

2-Hexen-1-ol

Description

This compound has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

E-2-Hexen-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHHRLHTBGRGOT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047062 | |

| Record name | (E)-2-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Almost colourless liquid; Strong, fruity-green aroma | |

| Record name | 2-Hexen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

158.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.841 | |

| Record name | 2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

928-95-0, 2305-21-7 | |

| Record name | trans-2-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexen-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXEN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVP79C4821 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexen-1-ol: Molecular Properties, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hexen-1-ol, a six-carbon aliphatic alcohol with significant roles in flavor chemistry, agriculture, and plant signaling. This document details its molecular characteristics, provides methodologies for its synthesis and analysis, and explores its involvement in biochemical pathways.

Core Molecular and Physical Properties

This compound is a volatile organic compound with the chemical formula C₆H₁₂O.[1][2][3][4][5] It exists as two geometric isomers, cis-(Z)-2-Hexen-1-ol and trans-(E)-2-Hexen-1-ol, each with distinct sensory and biological properties. The molecular weight of this compound is 100.16 g/mol .[3][6]

Quantitative Data Summary

The table below summarizes the key quantitative data for the isomers of this compound.

| Property | cis-(Z)-2-Hexen-1-ol | trans-(E)-2-Hexen-1-ol |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol |

| CAS Number | 928-94-9 | 928-95-0 |

| Boiling Point | 166 °C | 158-160 °C |

| Density | 0.847 g/mL at 25 °C | 0.849 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 | n20/D 1.438 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following sections outline common experimental procedures.

Synthesis of cis-2-Hexen-1-ol

A common method for the stereoselective synthesis of cis-2-Hexen-1-ol involves the reduction of an alkyne precursor.

Materials:

-

3-Hexyn-1-ol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas

-

Hexane (or other suitable solvent)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 3-Hexyn-1-ol in hexane.

-

Add Lindlar's catalyst to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with hexane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield cis-2-Hexen-1-ol.

-

The product can be further purified by distillation if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-5 or HP-5).

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program could be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 5 °C/minute.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum of each component is then compared to a library of known spectra for identification.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Place the NMR tube containing the sample into the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure and stereochemistry of the this compound isomer.

Signaling Pathways and Biological Relevance

This compound is a member of the Green Leaf Volatiles (GLVs), which are produced by plants in response to mechanical damage or herbivory.[7] These compounds play a crucial role in plant defense signaling.

Biosynthesis of this compound

The biosynthesis of GLVs, including this compound, begins with the release of fatty acids from plant cell membranes.

Caption: Biosynthesis pathway of this compound from α-linolenic acid.

Role in Plant Defense Signaling

Upon its release, (Z)-3-Hexen-1-ol can act as an airborne signal that induces defense responses in neighboring plants. A key mechanism involves the activation of the Jasmonic Acid (JA) signaling pathway.

Caption: Role of (Z)-3-Hexen-1-ol in plant-to-plant defense signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, (E)- [webbook.nist.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physical Properties of 2-Hexen-1-ol Isomers

This technical guide provides a comprehensive overview of the core physical properties of the geometric isomers of 2-hexen-1-ol: (E)-2-hexen-1-ol (trans) and (Z)-2-hexen-1-ol (cis). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on these compounds. The guide summarizes key quantitative data in comparative tables, outlines detailed experimental protocols for the determination of these properties, and includes visualizations to illustrate molecular and procedural concepts.

Introduction to this compound Isomers

This compound is a fatty alcohol that exists as two geometric isomers, (E)-2-hexen-1-ol and (Z)-2-hexen-1-ol, due to the presence of a carbon-carbon double bond. These isomers, while sharing the same chemical formula (C₆H₁₂O) and molecular weight of 100.16 g/mol , exhibit distinct physical properties owing to their different spatial arrangements. These compounds are of interest in various fields, including the flavor and fragrance industry, and as intermediates in organic synthesis.

Comparative Physical Properties

The physical properties of the (E) and (Z) isomers of this compound are summarized in the tables below for easy comparison. These values have been compiled from various chemical data sources.

Table 1: General Physical Properties

| Property | (E)-2-Hexen-1-ol (trans) | (Z)-2-Hexen-1-ol (cis) |

| CAS Number | 928-95-0[1] | 928-94-9[2] |

| Molecular Formula | C₆H₁₂O[1] | C₆H₁₂O[2] |

| Molecular Weight | 100.16 g/mol [3] | 100.16 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[3] | Colorless clear liquid[4] |

Table 2: Thermal and Density Properties

| Property | (E)-2-Hexen-1-ol (trans) | (Z)-2-Hexen-1-ol (cis) |

| Boiling Point | 158-160 °C at 760 mmHg[1][3][6][7][8][9] | 166 °C at 760 mmHg[2][4][10][11] |

| Density | 0.836-0.849 g/mL at 25 °C[1][3][6][8][9] | 0.845-0.853 g/mL at 25 °C[2][4][5][11] |

| Flash Point | 54.44 °C (130 °F) TCC[3] | 54.44 °C (130 °F) TCC[4] |

Table 3: Optical and Solubility Properties

| Property | (E)-2-Hexen-1-ol (trans) | (Z)-2-Hexen-1-ol (cis) |

| Refractive Index | 1.437-1.442 at 20 °C[3][6][7][8][9] | 1.437-1.445 at 20 °C[2][4][5][11] |

| Water Solubility | 16,000 mg/L at 25 °C (estimated)[3][7] | 16,000 mg/L at 25 °C (estimated)[4] |

| Solubility in Organic Solvents | Soluble in alcohol, fixed oils, and propylene glycol[3][8] | Soluble in alcohol[4] |

Experimental Protocols

While specific experimental records for the cited values are not publicly available, the following sections describe the standard methodologies used for determining the key physical properties of liquid organic compounds like the this compound isomers.

Determination of Boiling Point (Capillary Method)

The capillary method is a common technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the this compound isomer is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer and immersed in the heating bath.

-

The bath is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][12]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a precise volume.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated from the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the this compound isomer at the same temperature.

-

The filled pycnometer is weighed to determine the mass of the isomer.

-

The density is calculated by dividing the mass of the isomer by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of the this compound isomer are placed on the surface of the measuring prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.[4][13]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through direct observation.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

A measured volume or weight of the this compound isomer is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol) is added incrementally.

-

After each addition, the mixture is vigorously agitated.

-

The mixture is observed for homogeneity. The point at which the solute completely dissolves, or the point of saturation, is noted. For sparingly soluble substances, analytical techniques like UV-Vis spectroscopy or gas chromatography may be used to quantify the amount of dissolved solute in a saturated solution.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the this compound isomers.

Caption: Geometric isomers of this compound.

Caption: Experimental workflow for physical property determination.

References

- 1. homework.study.com [homework.study.com]

- 2. vernier.com [vernier.com]

- 3. scribd.com [scribd.com]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. macro.lsu.edu [macro.lsu.edu]

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of trans-2-Hexen-1-ol, a key volatile organic compound found in many plants and utilized in the flavor and fragrance industry. The following sections detail its key physical properties, the experimental methodologies for their determination, and a workflow for these analytical procedures.

Quantitative Physicochemical Data

The boiling point and density of a compound are critical parameters for its purification, handling, and formulation. Below is a summary of the reported values for trans-2-Hexen-1-ol.

| Physicochemical Property | Value | Conditions |

| Boiling Point | 158 - 160 °C | @ 760.00 mm Hg[1][2][3][4][5] |

| Density | 0.836 - 0.841 g/mL | @ 25.00 °C[1][5] |

| 0.849 g/mL | @ 25 °C[3][4][6][7][8] |

Experimental Protocols for Determination

While specific experimental data for the determination of these values for trans-2-Hexen-1-ol are not detailed in the literature, the following represents standard and robust methodologies for ascertaining the boiling point and density of liquid organic compounds.

2.1. Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[1][2] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount (approximately 0.5 mL) of trans-2-Hexen-1-ol is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed into a Thiele tube containing heating oil, ensuring the rubber band is above the oil level to prevent degradation.

-

The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.[2]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the sample will overcome the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[1][10]

2.2. Density Determination via the Pycnometer Method

A pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision.[3][6] The method involves determining the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (of a known volume, e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

The sample liquid (trans-2-Hexen-1-ol)

-

A reference liquid with a known density (e.g., deionized water)

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass (m₀) is accurately determined using an analytical balance.

-

The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) and placed in a constant temperature bath (e.g., at 25°C) until thermal equilibrium is reached.

-

The pycnometer is carefully filled to the mark, ensuring no air bubbles are present, and the exterior is dried. Its total mass (m₁) is then recorded.

-

The pycnometer is emptied, cleaned, and dried thoroughly.

-

The process is repeated using trans-2-Hexen-1-ol. The pycnometer is filled with the sample, brought to thermal equilibrium in the constant temperature bath, and its total mass (m₂) is recorded.

-

The density of the sample liquid (ρₛ) is calculated using the following formula: ρₛ = [(m₂ - m₀) / (m₁ - m₀)] * ρᵣ where ρᵣ is the density of the reference liquid at the experimental temperature.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample such as trans-2-Hexen-1-ol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. fpharm.uniba.sk [fpharm.uniba.sk]

- 4. quora.com [quora.com]

- 5. Pycnometers | Fisher Scientific [fishersci.com]

- 6. che.utah.edu [che.utah.edu]

- 7. scribd.com [scribd.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Refractive Index of cis-2-Hexen-1-ol

This technical guide provides a comprehensive overview of the refractive index of cis-2-Hexen-1-ol, a key physical property for researchers, scientists, and professionals in drug development. This document includes tabulated data, detailed experimental protocols for its measurement, and a workflow diagram for clarity.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for cis-2-Hexen-1-ol, with a focus on its refractive index.

| Property | Value | Conditions | Source(s) |

| Refractive Index (n/D) | 1.441 | 20°C | [1][2][3][4] |

| 1.4365 - 1.4435 | 20°C | [1][5] | |

| 1.437 - 1.445 | Not Specified | [6] | |

| Molecular Formula | C₆H₁₂O | [1][3][6][7][8] | |

| Molecular Weight | 100.16 g/mol | [1][2][3][6][7][8] | |

| Density | 0.847 g/mL | 25°C | [1][2][4] |

| Boiling Point | 166 °C | at 1 atm | [1][2][4] |

| Flash Point | 59.4 °C | Closed Cup | [1][2] |

Experimental Protocol: Measurement of Refractive Index using an Abbe Refractometer

The refractive index of a liquid, such as cis-2-Hexen-1-ol, is typically determined using an Abbe refractometer. This instrument measures the angle at which light is bent, or refracted, as it passes from the air into the liquid sample.

Materials:

-

Abbe Refractometer

-

cis-2-Hexen-1-ol sample

-

Dropper or pipette

-

Lint-free lens paper

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

Instrument Preparation:

-

Ensure the refractometer is placed on a stable, level surface.

-

Turn on the light source for the refractometer.

-

Clean the surfaces of the main and auxiliary prisms with a suitable solvent and lint-free lens paper to remove any residual contaminants. Allow the prisms to dry completely.

-

-

Calibration (if necessary):

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water (n/D at 20°C = 1.3330).

-

Apply a few drops of the standard to the prism, close it, and adjust the instrument to match the known refractive index.

-

-

Sample Application:

-

Using a clean dropper, place 2-3 drops of the cis-2-Hexen-1-ol sample onto the surface of the main prism.

-

Carefully lower the auxiliary prism and lock it into place, ensuring the liquid spreads evenly to form a thin film between the prisms.

-

-

Measurement:

-

Look through the eyepiece. You will see a field of view that is partially light and partially dark.

-

Turn the coarse adjustment knob until the boundary line between the light and dark fields is visible.

-

If a colored band is visible at the boundary, adjust the chromatic dispersion compensator to obtain a sharp, black-and-white borderline.

-

Fine-tune the adjustment knob to precisely center the boundary line on the crosshairs of the eyepiece.

-

-

Reading and Recording:

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent. The notation is typically n T/D, where T is the temperature in degrees Celsius and D refers to the sodium D-line (589 nm), the standard wavelength of light used.

-

-

Cleaning:

-

After the measurement is complete, open the prisms and clean the sample from both surfaces using a soft tissue and an appropriate solvent.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the refractive index of a liquid sample using a refractometer.

Caption: Workflow for Refractive Index Measurement.

References

- 1. Buy cis-2-Hexen-1-ol | 928-94-9 [smolecule.com]

- 2. cis-2-へキセン-1-オール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. CIS-2-HEXEN-1-OL | 928-94-9 [chemicalbook.com]

- 5. A13734.14 [thermofisher.com]

- 6. 2-Hexen-1-ol, (2Z)- | C6H12O | CID 5324489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-2-Hexen-1-ol | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility of 2-Hexen-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hexen-1-ol, a key fragrance and flavor compound, in a variety of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, consumer products, and various chemical syntheses. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound, with its hydroxyl group and a six-carbon chain containing a double bond, exhibits both polar and nonpolar characteristics, leading to a varied solubility profile across different organic solvents.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents. The quantitative data for (2Z)-2-Hexen-1-ol at 25°C provides valuable insights for formulation and process development.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (Qualitative) |

| Alcohols | |||

| Ethanol | 25 | 2616.33[1] | Soluble[2][3][4] |

| Methanol | 25 | 1831.4[1] | Miscible with alcohol[5] |

| Isopropanol | 25 | 2178.16[1] | |

| n-Propanol | 25 | 2034.16[1] | |

| n-Butanol | 25 | 1912.69[1] | |

| Isobutanol | 25 | 1324.21[1] | |

| sec-Butanol | 25 | 1353.49[1] | |

| tert-Butanol | 25 | 1698.23[1] | |

| n-Pentanol | 25 | 838.89[1] | |

| Isopentanol | 25 | 1142.17[1] | |

| n-Hexanol | 25 | 1402.34[1] | |

| n-Heptanol | 25 | 404.79[1] | |

| n-Octanol | 25 | 343.71[1] | |

| Ketones | |||

| Acetone | 25 | 1210.09[1] | |

| 2-Butanone (MEK) | 25 | 724.15[1] | |

| Cyclohexanone | 25 | 1137.79[1] | |

| Methyl isobutyl ketone (MIBK) | 25 | 314.38[1] | |

| Ethers | |||

| Diethyl Ether | 25 | 718.74[1] | Miscible with ether[5] |

| Tetrahydrofuran (THF) | 25 | 2137.45[1] | |

| 1,4-Dioxane | 25 | 1105.65[1] | |

| Methyl tert-butyl ether (MTBE) | 25 | 627.89[1] | |

| Esters | |||

| Ethyl Acetate | 25 | 632.84[1] | |

| Methyl Acetate | 25 | 540.93[1] | |

| n-Propyl Acetate | 25 | 377.15[1] | |

| Isopropyl Acetate | 25 | 300.82[1] | |

| n-Butyl Acetate | 25 | 833.18[1] | |

| Isobutyl Acetate | 25 | 212.35[1] | |

| n-Pentyl Acetate | 25 | 279.09[1] | |

| Chlorinated Solvents | |||

| Dichloromethane | 25 | 1317.65[1] | |

| Chloroform | 25 | 1257.23[1] | |

| 1,2-Dichloroethane | 25 | 770.03[1] | |

| Tetrachloromethane | 25 | 267.44[1] | |

| Chlorobenzene | 25 | 261.2[1] | |

| Hydrocarbons | |||

| n-Hexane | 25 | 162.83[1] | |

| n-Heptane | 25 | 290.0[1] | |

| n-Octane | 25 | 54.72[1] | |

| Cyclohexane | 25 | 247.99[1] | |

| Toluene | 25 | 137.12[1] | |

| Ethylbenzene | 25 | 75.8[1] | |

| o-Xylene | 25 | 90.18[1] | |

| m-Xylene | 25 | 105.7[1] | |

| p-Xylene | 25 | 93.77[1] | |

| Other Solvents | |||

| Acetonitrile | 25 | 695.79[1] | |

| Dimethylformamide (DMF) | 25 | 1226.69[1] | |

| Dimethyl sulfoxide (DMSO) | 25 | 2358.99[1] | |

| Propylene Glycol | 25 | 640.19[1] | Soluble[2][4] |

| Ethylene Glycol | 25 | 460.76[1] | |

| Acetic Acid | 25 | 1354.54[1] | |

| Water | 25 | 1.36[1] | Very slightly soluble[2][6] |

| Fixed Oils | - | - | Soluble[2][4] |

| Fats | - | - | Soluble[3][7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] The following is a detailed protocol for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Centrifuge (optional)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of this compound in the solvent no longer changes over time.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets of this compound.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve by running a series of standards of known this compound concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides essential data and methodologies for professionals working with this compound. The provided information is intended to facilitate informed decisions in formulation, research, and development activities.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C6H12O | CID 5318042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (2Z)- | C6H12O | CID 5324489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2-hexen-1-ol, 928-95-0 [thegoodscentscompany.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. This compound, 2305-21-7 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the 1H NMR Spectrum of trans-2-Hexen-1-ol

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of trans-2-Hexen-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral parameters, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the proton relationships within the molecule.

Molecular Structure and Proton Environment

trans-2-Hexen-1-ol is a primary alcohol with a six-carbon chain and a double bond between carbons 2 and 3 in a trans configuration. The structure gives rise to seven distinct proton environments, each with a characteristic chemical shift and coupling pattern in the 1H NMR spectrum.

Structure:

1H NMR Spectral Data

The following table summarizes the anticipated 1H NMR spectral data for trans-2-Hexen-1-ol. The chemical shifts are based on data available from public databases, while the multiplicities and coupling constants are predicted based on the molecular structure and typical values for similar chemical environments. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H6 (-CH3) | ~0.91 | Triplet (t) | ~7.0 | 3H |

| H5 (-CH2-) | ~1.38 | Sextet (sxt) | ~7.0 | 2H |

| H4 (-CH2-) | ~2.03 | Quartet (q) | ~7.0 | 2H |

| H1 (-CH2OH) | ~4.08 | Doublet (d) | ~5.0 | 2H |

| H2 (=CH-) | ~5.65 | Doublet of Triplets (dt) | J(H2-H3) ≈ 15.0, J(H2-H1) ≈ 5.0 | 1H |

| H3 (=CH-) | ~5.69 | Doublet of Triplets (dt) | J(H3-H2) ≈ 15.0, J(H3-H4) ≈ 7.0 | 1H |

| -OH | Variable | Singlet (s, broad) | - | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on factors such as concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with deuterium oxide (D2O).

Experimental Protocol for 1H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of trans-2-Hexen-1-ol.

3.1. Materials and Equipment

-

trans-2-Hexen-1-ol sample

-

Deuterated chloroform (CDCl3), 99.8 atom % D

-

Tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pipettes and pipette bulbs

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of trans-2-Hexen-1-ol directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl3 to the vial.

-

Add one drop of TMS to the solution to serve as an internal standard (δ 0.00 ppm).

-

Securely cap the vial and gently vortex the mixture until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is sufficient for the spectrometer's probe (typically around 4-5 cm).

-

Cap the NMR tube securely.

3.3. Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Acquire the Free Induction Decay (FID) data.

3.4. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the logical workflow of the experimental process and the spin-spin coupling relationships within the trans-2-Hexen-1-ol molecule.

Caption: Experimental workflow for 1H NMR analysis.

Caption: Proton spin-spin coupling in trans-2-Hexen-1-ol.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Hexen-1-ol

This technical guide provides a comprehensive overview of the 13C NMR chemical shifts for the (E) and (Z) isomers of 2-Hexen-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents tabulated spectral data, detailed experimental protocols, and a logical diagram illustrating the relationship between the isomers and their corresponding analytical data.

13C NMR Chemical Shift Data

The 13C NMR chemical shifts for the geometric isomers of this compound are summarized in the table below. The data distinguishes between the trans ((E)-2-Hexen-1-ol) and cis ((Z)-2-Hexen-1-ol) configurations, which exhibit distinct spectral characteristics due to their differing spatial arrangements.

| Carbon Atom | (E)-2-Hexen-1-ol Chemical Shift (ppm)[1] | (Z)-2-Hexen-1-ol Chemical Shift (ppm) |

| C1 (-CH2OH) | 63.39 | ~58 |

| C2 (=CH-) | 129.28 | ~128 |

| C3 (=CH-) | 132.78 | ~133 |

| C4 (-CH2-) | 34.40 | ~28 |

| C5 (-CH2-) | 22.39 | ~23 |

| C6 (-CH3) | 13.69 | ~14 |

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate structural assignment. Below is a detailed methodology based on standard practices for unsaturated alcohols.

Sample Preparation

-

Sample Quantity: Weigh approximately 10-50 mg of the purified this compound isomer.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common and suitable choice for these compounds.[1]

-

Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a standard 5 mm NMR tube.

-

Final Steps: Securely cap the NMR tube and clean the exterior with a lint-free tissue to remove any contaminants before insertion into the spectrometer.

NMR Instrument Setup and Data Acquisition

These parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

-

Spectrometer Frequency: The data for (E)-2-Hexen-1-ol was recorded on a 25.16 MHz instrument.[1] However, modern spectrometers typically operate at higher frequencies (e.g., 400 or 500 MHz for proton observation), which will provide better resolution and sensitivity for 13C detection.

-

Pulse Program: A standard 13C experiment with proton decoupling, such as 'zgpg30' on Bruker instruments, is recommended.

-

Spectral Width: A typical spectral width of 0 to 220 ppm is appropriate for 13C NMR to ensure all carbon signals are captured.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient.

-

Number of Scans (NS): The number of scans can vary significantly, from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

-

Temperature: The experiment is typically conducted at room temperature.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the solvent peak. For CDCl3, the residual solvent peak is typically set to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the isomeric forms of this compound to the acquisition and interpretation of their distinct 13C NMR spectra.

References

The Fragmentation Roadmap of 2-Hexen-1-ol: A Mass Spectrometry Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-Hexen-1-ol, a volatile organic compound of interest in flavor, fragrance, and pheromone research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of small molecules.

Core Fragmentation Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of distinct fragmentation pathways. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major fragments, are summarized in the table below. This data has been compiled from publicly available spectral databases.

| m/z | Relative Abundance (%) | Proposed Fragment Identity |

| 41 | 100 | [C3H5]+ (Allyl cation) |

| 57 | 85 | [C4H9]+ / [C3H5O]+ |

| 67 | 80 | [C5H7]+ |

| 82 | 70 | [M-H2O]+ |

| 31 | 65 | [CH2OH]+ |

| 55 | 60 | [C4H7]+ |

| 100 | 15 | [M]+ (Molecular Ion) |

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization. The molecular ion ([M]+) undergoes a series of characteristic cleavages, including loss of water, alpha-cleavage, and rearrangements, leading to the observed fragment ions.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data for this compound is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol for the analysis of volatile compounds like this compound.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol. The concentration is typically in the range of 1-10 µg/mL.

-

For headspace analysis, a small amount of the neat compound or a solution is placed in a sealed vial and heated to allow the volatile compound to partition into the gas phase.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature is set to around 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column is commonly used, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes, followed by a temperature ramp of 5-10 °C/min up to a final temperature of 250-280 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Typically maintained at 230 °C.

-

Quadrupole Temperature: Typically maintained at 150 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-350.

-

Data Acquisition: Full scan mode.

4. Data Analysis:

-

The acquired mass spectra are compared with reference spectra in spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.

-

Fragmentation patterns are analyzed to confirm the structure of the analyte.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For specific research applications, optimization of the experimental parameters may be necessary to achieve the desired sensitivity and resolution.

A Technical Guide to the FTIR Analysis of 2-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-Hexen-1-ol. It details the characteristic vibrational frequencies of its primary functional groups, outlines experimental protocols for spectral acquisition, and presents the data in a clear, structured format for easy interpretation.

Core Functional Group Analysis

This compound is an organic compound featuring two primary functional groups amenable to FTIR analysis: a hydroxyl group (-OH) and a carbon-carbon double bond (C=C). The infrared spectrum of this molecule is characterized by the stretching and bending vibrations of these groups, as well as the vibrations of the hydrocarbon backbone.

The most prominent and easily identifiable absorption band in the spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and intense peak in the region of 3200-3600 cm⁻¹.[1][2][3] The broadening of this peak is a direct result of intermolecular hydrogen bonding.[1][2][3]

The presence of the carbon-carbon double bond gives rise to several characteristic absorptions. The C=C stretching vibration is typically observed in the 1640-1680 cm⁻¹ region. The intensity of this peak can vary depending on the substitution around the double bond.[4] Additionally, the stretching vibrations of the vinylic C-H bonds (=C-H) appear at wavenumbers slightly above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range.[5] The out-of-plane bending vibrations for the =C-H bonds are also characteristic and can be found in the 1000-650 cm⁻¹ region.[5]

The C-O stretching vibration of the primary alcohol in this compound results in a strong absorption band in the fingerprint region, typically between 1000 and 1075 cm⁻¹.[6]

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption bands for the functional groups present in this compound. The data is compiled from established spectral databases and spectroscopic principles.

| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| =C-H Stretch | Alkene (=C-H) | 3000 - 3100 | Medium |

| C-H Stretch | Alkane (-CH₂) | 2850 - 3000 | Medium |

| C=C Stretch | Alkene (C=C) | 1640 - 1680 | Medium |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |

| =C-H Bend (out-of-plane) | Alkene (=C-H) | 960 - 980 (trans) | Strong |

Experimental Protocols

The acquisition of an FTIR spectrum for a liquid sample like this compound can be performed using several methods. The two most common and straightforward techniques are the "neat" liquid cell method and Attenuated Total Reflectance (ATR).

Neat Liquid Sample Preparation (Salt Plate Method)

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

Methodology:

-

Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Sample Application: Place a single drop of this compound onto the center of one of the salt plates.

-

Assembly: Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

-

Mounting: Mount the assembled plates in the spectrometer's sample holder.

-

Spectral Acquisition: Collect the background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., isopropanol or chloroform) and store them in a desiccator.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern and rapid method for obtaining FTIR spectra of liquid and solid samples with minimal sample preparation.

Methodology:

-

Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: With the clean and dry ATR crystal, perform a background scan.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

-

Spectral Acquisition: Acquire the sample spectrum. The software will process the data to generate the final spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

The Ubiquitous Green Note: A Technical Guide to 2-Hexen-1-ol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexen-1-ol is a C6 volatile organic compound, belonging to the class of green leaf volatiles (GLVs), which are responsible for the characteristic "green" odor of freshly cut grass and many fruits and vegetables. Beyond its contribution to aroma, this compound plays a crucial role in plant physiology, acting as a signaling molecule in defense against herbivores and pathogens, and in plant-to-plant communication. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, detailing its biosynthesis, methods for its analysis, and its role in plant signaling pathways.

Natural Occurrence and Quantitative Data

This compound is widely distributed across the plant kingdom, found in a variety of fruits, vegetables, and leaves. Its concentration can vary significantly depending on the plant species, cultivar, tissue type, developmental stage, and environmental conditions. The table below summarizes quantitative data for (E)-2-hexen-1-ol from selected plant sources.

| Plant Species | Cultivar/Variety | Plant Part | Concentration (µg/kg) | Reference |

| Vitis vinifera | Marselan | Grape Berries | 17.5 | [1] |

| Vitis vinifera | Merlot | Grape Berries | 3.5 | [1] |

| Vitis vinifera | Wuhecuibao | Grape Berries | 1.5 - 6124.8 (linear range) | [2] |

| Vitis vinifera | Zaoheibao | Grape Berries | Not specified, but present | [2] |

| Vitis vinifera | Cannonau | Grape Skins | 0 - 20.0 | [3] |

| Vitis vinifera | Cannonau | Grape Juice | 0.9 - 14.6 | [3] |

| Fragaria vesca | Wild Strawberry | Fruit | 2.3 | [Investigation of aroma components obtained by HS-SPME (Headspace-solid phase microextraction) method of wild strawberry (Fragari - DergiPark)] |

Note: The data presented are from different studies employing various analytical methodologies, which may influence the reported concentrations.

Biosynthesis of this compound

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, which is initiated in response to tissue damage, such as from herbivory or mechanical wounding. The pathway begins with the release of polyunsaturated fatty acids from cell membranes.

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound in plant tissues is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Tissue Collection: Collect fresh plant material (e.g., leaves, fruits) and immediately process or flash-freeze in liquid nitrogen and store at -80°C to prevent enzymatic activity and volatile loss.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Vial Preparation: Accurately weigh a specific amount of the powdered plant material (e.g., 60 mg) into a headspace vial (e.g., 2 mL)[4]. The vial should be sealed with a PTFE/silicone septum.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis[5].

-

Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace[4].

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatiles. Maintain the extraction temperature (e.g., 50°C) for a defined period (e.g., 120 minutes)[4].

-

Fiber Retraction: After extraction, retract the fiber into the needle and immediately proceed to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Insert the SPME fiber into the heated GC inlet (e.g., 230°C) for thermal desorption of the analytes onto the GC column. A splitless injection mode is often used to maximize the transfer of analytes[4].

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically used. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[6].

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min)[4].

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 3 minutes), then ramps up at a specific rate (e.g., 4°C/min) to a higher temperature (e.g., 125°C), followed by another ramp (e.g., 1.5°C/min to 140°C) and a final ramp (e.g., 5°C/min to 250°C, hold for 5 minutes) to elute all compounds[4].

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 40-400 amu is typically sufficient for identifying C6 volatiles.

-

Identification: Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as NIST and Wiley, and by comparing retention indices with literature values.

-

Quantification: Quantification can be performed using an internal standard and creating a calibration curve with authentic standards of this compound.

-

Signaling Pathway of this compound in Plant Defense

Green leaf volatiles, including this compound, act as damage-associated molecular patterns (DAMPs) that trigger defense responses in plants. While a specific receptor for this compound has not yet been definitively identified, its perception leads to a signaling cascade that heavily involves the jasmonic acid (JA) pathway.

Upon perception, GLVs can induce rapid changes in the plant cell, including ion fluxes and the activation of mitogen-activated protein kinases (MAPKs). This initial signaling ultimately leads to the biosynthesis of jasmonic acid, a key hormone in plant defense. The core of the JA signaling pathway involves the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins, which then allows for the activation of transcription factors like MYC2. These transcription factors, in turn, regulate the expression of a wide range of defense-related genes.

References

- 1. Evolution of Aroma Profiles in Vitis vinifera L. Marselan and Merlot from Grapes to Wines and Difference between Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Grape and Wine Composition in Vitis vinifera L. cv. Cannonau Explored by GC-MS and Sensory Analysis [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Multifaceted Role of 2-Hexen-1-ol as a Plant Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexen-1-ol, a C6 volatile organic compound, is a key plant metabolite belonging to the green leaf volatiles (GLVs) family. Synthesized through the lipoxygenase (LOX) pathway from the breakdown of fatty acids, this alcohol and its isomers, primarily (E)-2-hexen-1-ol and (Z)-3-hexen-1-ol, are released upon tissue damage caused by herbivory, pathogen attack, or abiotic stressors. Beyond its characteristic "green" odor, this compound plays a critical role in plant defense and communication. It can act as a direct deterrent to herbivores and pathogens, and as an indirect defense signal by attracting natural enemies of herbivores. Furthermore, it functions as an airborne signaling molecule, priming both distal parts of the same plant and neighboring plants for enhanced defense responses. This guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to respond to a myriad of environmental challenges. Among these are the green leaf volatiles (GLVs), a group of C6 aldehydes, alcohols, and esters released almost immediately after mechanical damage.[1] this compound is a prominent member of this family, existing in different isomeric forms, with (E)-2-hexen-1-ol and (Z)-3-hexen-1-ol being extensively studied.[2] This technical guide delves into the core aspects of this compound as a plant metabolite, focusing on its biosynthesis, its role in intercellular and intracellular signaling, and its ecological significance. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this multifaceted molecule and its potential applications.

Biosynthesis of this compound

The production of this compound is initiated by the disruption of cell membranes, which makes linolenic and linoleic acids available for enzymatic conversion through the lipoxygenase (LOX) pathway.[3]

The key steps in the biosynthesis are:

-

Lipoxygenase (LOX) Action: In response to cellular damage, LOX catalyzes the dioxygenation of α-linolenic acid or linoleic acid to form 13-hydroperoxy-linolenic acid (13-HPOT) or 13-hydroperoxy-linoleic acid (13-HPOD), respectively.[3]

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde, either (Z)-3-hexenal from 13-HPOT or hexanal from 13-HPOD, and a C12 oxo-acid.[3]

-

Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal by a specific isomerase.[1]

-

Reduction to Alcohol: Finally, these C6 aldehydes are reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). (E)-2-hexenal is converted to (E)-2-hexen-1-ol, and (Z)-3-hexenal is converted to (Z)-3-hexen-1-ol.[4]

Signaling Pathways and Physiological Roles

While a specific receptor for this compound or other GLVs has not yet been definitively identified, research indicates that their perception initiates a cascade of downstream signaling events.[3] Early responses include rapid membrane depolarization and an influx of calcium ions (Ca²⁺) into the cytosol.[3] These events trigger a signaling cascade that often involves mitogen-activated protein kinases (MAPKs) and leads to the activation of the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against herbivores and necrotrophic pathogens.[5] There is also evidence of crosstalk with other phytohormone signaling pathways, including those of salicylic acid (SA) and ethylene.[6]

The physiological roles of this compound are diverse and context-dependent:

-

Direct Defense: this compound and its aldehyde precursor, 2-hexenal, exhibit antimicrobial and insecticidal properties, directly inhibiting the growth of pathogens and deterring herbivores.[6][7]

-

Indirect Defense: By acting as a volatile signal, this compound can attract natural enemies of herbivores, such as parasitic wasps and predatory mites, thereby providing indirect protection to the plant.[8]

-

Plant-Plant Communication and Priming: Airborne this compound can be perceived by undamaged parts of the same plant or by neighboring plants, leading to a "primed" state. Primed plants exhibit a faster and stronger defense response upon subsequent attack.[9]

-

Abiotic Stress Tolerance: Accumulation of GLVs, including this compound, has been observed under various abiotic stresses such as drought and cold.[10][11] Exogenous application of (Z)-3-hexen-1-ol has been shown to enhance hyperosmotic stress tolerance in tea plants.[10]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound and its isomers in plant tissues can vary significantly depending on the plant species, the type of stress, and the duration of the stress. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of this compound Isomers in Response to Biotic Stress

| Plant Species | Stressor | Tissue | Compound | Concentration (ng/g FW) | Fold Change | Reference |

| Zea mays | Cabera pusaria feeding | Leaves | (Z)-3-Hexen-1-ol | ~150 | >10 | [6] |

| Zea mays | Cabera pusaria feeding | Leaves | (E)-2-Hexen-1-ol | ~25 | >5 | [6] |

| Camellia sinensis | Insect infestation | Leaves | (Z)-3-Hexen-1-ol | Not specified | Significant increase | [12] |

Table 2: Concentration of this compound Isomers in Response to Abiotic Stress

| Plant Species | Stressor | Tissue | Compound | Concentration (ng/g FW) | Fold Change | Reference |

| Punica granatum | Water stress | Leaves | trans-2-Hexenal | ~1200 | ~3 | [13] |

| Punica granatum | Water stress | Leaves | cis-3-Hexenol | ~400 | ~2 | [13] |

| Camellia sinensis | Hyperosmotic stress | Leaves | (Z)-3-Hexen-1-ol | Not specified | Significant accumulation | [10] |

| Phragmites australis | Heat stress | Leaves | (E)-2-Hexenal | Not specified | Released | [6] |

| Phragmites australis | Wounding | Leaves | (Z)-3-Hexenal, (Z)-3-Hexenol, (E)-2-Hexenol | Not specified | Released | [6] |

Experimental Protocols

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) of this compound

This protocol describes a common method for the collection of volatile compounds, including this compound, from plant material.

Materials:

-

Plant tissue (e.g., leaves)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater block or water bath

-

GC-MS system

Procedure:

-

Excise a known amount of plant tissue (e.g., 100 mg) and immediately place it into a 20 mL headspace vial.

-

Seal the vial tightly with the septum cap.

-

Incubate the vial at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature.

-